molecular formula C9H13ClN2O3 B2742193 2-Chloro-N-[(3-cyclopropyl-2-oxo-1,3-oxazolidin-5-yl)methyl]acetamide CAS No. 2411270-79-4

2-Chloro-N-[(3-cyclopropyl-2-oxo-1,3-oxazolidin-5-yl)methyl]acetamide

Cat. No.: B2742193
CAS No.: 2411270-79-4
M. Wt: 232.66
InChI Key: LVXLYALISVPVIG-UHFFFAOYSA-N
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Description

2-Chloro-N-[(3-cyclopropyl-2-oxo-1,3-oxazolidin-5-yl)methyl]acetamide is a synthetic organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a chloroacetamide moiety linked to an oxazolidinone ring, which is further substituted with a cyclopropyl group. The unique structure of this compound makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[(3-cyclopropyl-2-oxo-1,3-oxazolidin-5-yl)methyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxazolidinone ring: This can be achieved by reacting an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the cyclopropyl group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

    Chlorination and acetamide formation: The final step involves the chlorination of the acetamide moiety, which can be achieved using reagents like thionyl chloride or phosphorus trichloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[(3-cyclopropyl-2-oxo-1,3-oxazolidin-5-yl)methyl]acetamide can undergo various chemical reactions, including:

    Substitution reactions: The chloro group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

    Oxidation and reduction: The oxazolidinone ring can be subjected to oxidation or reduction reactions to yield different functional groups.

    Cyclization reactions: The compound can undergo intramolecular cyclization to form more complex ring systems.

Common Reagents and Conditions

    Substitution reactions: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can modify the oxazolidinone ring to produce alcohols, ketones, or other functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound may serve as a probe or inhibitor in biochemical studies, particularly those involving enzyme-catalyzed reactions.

    Medicine: It has potential as a lead compound for the development of new drugs, especially those targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[(3-cyclopropyl-2-oxo-1,3-oxazolidin-5-yl)methyl]acetamide depends on its specific application. In biochemical studies, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved would vary based on the specific enzyme or receptor being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-[(3-phenyl-2-oxo-1,3-oxazolidin-5-yl)methyl]acetamide: Similar structure but with a phenyl group instead of a cyclopropyl group.

    2-Chloro-N-[(3-methyl-2-oxo-1,3-oxazolidin-5-yl)methyl]acetamide: Similar structure but with a methyl group instead of a cyclopropyl group.

    2-Chloro-N-[(3-ethyl-2-oxo-1,3-oxazolidin-5-yl)methyl]acetamide: Similar structure but with an ethyl group instead of a cyclopropyl group.

Uniqueness

The uniqueness of 2-Chloro-N-[(3-cyclopropyl-2-oxo-1,3-oxazolidin-5-yl)methyl]acetamide lies in its cyclopropyl substitution, which can impart different steric and electronic properties compared to other similar compounds. This can affect its reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

2-chloro-N-[(3-cyclopropyl-2-oxo-1,3-oxazolidin-5-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O3/c10-3-8(13)11-4-7-5-12(6-1-2-6)9(14)15-7/h6-7H,1-5H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVXLYALISVPVIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC(OC2=O)CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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